N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, also known as BMN 673, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzyme. PARP is an essential enzyme involved in repairing single-strand DNA breaks. BMN 673 has been shown to have potent antitumor activity in preclinical studies, particularly against tumors with defects in homologous recombination repair, such as BRCA1/2-mutant cancers.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical pathway involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific target and the mode of action of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects would depend on the particular target and the biochemical pathway involved.
实验室实验的优点和局限性
N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide 673 has several advantages as a research tool, including its high potency and selectivity for PARP, and its ability to induce DNA damage and sensitize cancer cells to other therapies. However, like other PARP inhibitors, this compound 673 has limitations, including potential toxicity and the development of resistance in cancer cells.
未来方向
Future research on N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide 673 could include the development of more potent and selective PARP inhibitors, as well as the identification of biomarkers that can predict response to PARP inhibitors. In addition, clinical trials are ongoing to evaluate the efficacy of this compound 673 in various cancer types, and future studies could focus on optimizing treatment regimens and identifying potential combination therapies.
合成方法
The synthesis of N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide 673 involves several steps, including the condensation of 2,4-diamino-6-methylpyrimidine with 3-nitrobenzaldehyde, followed by reduction of the nitro group and subsequent cyclization to form the pyrimidoindole core. The final step involves the introduction of the N-butyl-2-acetamide group.
科学研究应用
N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide 673 has been extensively studied in preclinical models of cancer, and has shown promising results in both monotherapy and combination therapy settings. In particular, this compound 673 has demonstrated efficacy against BRCA1/2-mutant breast, ovarian, and pancreatic cancers.
属性
IUPAC Name |
N-butyl-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-4-7-18-14(22)9-21-10-19-15-12-8-11(2)5-6-13(12)20-16(15)17(21)23/h5-6,8,10,20H,3-4,7,9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDBJMMCOUHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。